molecular formula C12H15ClN2O B6332397 1-(3-Chlorobenzoyl)-2-methylpiperazine CAS No. 1240578-17-9

1-(3-Chlorobenzoyl)-2-methylpiperazine

Cat. No.: B6332397
CAS No.: 1240578-17-9
M. Wt: 238.71 g/mol
InChI Key: ACCDBDANTWPPJX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3-chlorobenzoyl group attached to a 2-methylpiperazine ring

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes like n-myristoyltransferase (nmt) in certain organisms . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

It’s suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(3-Chlorobenzoyl)-2-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-2-methylpiperazine: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromobenzoyl)-2-methylpiperazine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorobenzoyl)-4-methylpiperazine: Similar structure but with the methyl group on the piperazine ring in a different position.

Uniqueness

1-(3-Chlorobenzoyl)-2-methylpiperazine is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(3-chlorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCDBDANTWPPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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